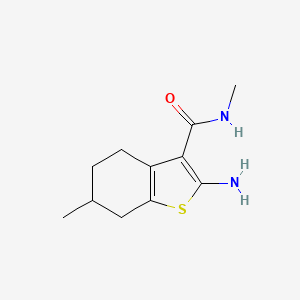

2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-6-3-4-7-8(5-6)15-10(12)9(7)11(14)13-2/h6H,3-5,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNVWRLYRPWEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655932 | |

| Record name | 2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-53-5 | |

| Record name | 2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 184.27 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2OS |

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of benzothiophene can act as inhibitors of various kinases involved in cancer progression. The inhibition of these enzymes can disrupt critical signaling pathways that promote tumor growth and metastasis .

Anticancer Potential

The benzothiophene scaffold has been explored for its anticancer properties. Compounds derived from this structure have been reported to inhibit PIM kinases and MAPK pathways, which are crucial in cell proliferation and survival. For example, certain derivatives demonstrated nanomolar activity against PIM1 and PIM2 kinases . This suggests that this compound may also possess similar anticancer properties.

Neuroprotective Effects

Emerging studies indicate potential neuroprotective effects associated with benzothiophene derivatives. These compounds may influence neuroinflammatory processes by modulating MAPK pathways. This modulation can reduce the production of pro-inflammatory cytokines and protect neuronal cells from damage .

Case Studies

- Inhibition of LIMK : A study highlighted the development of inhibitors targeting LIMK proteins using benzothiophene derivatives. These inhibitors were shown to disrupt actin polymerization in tumor cells over-expressing LIMK . This mechanism could be relevant for the therapeutic application of this compound in cancer treatment.

- MAPK Pathway Modulation : Research involving MAPK inhibitors demonstrated that certain benzothiophene derivatives could reverse aging phenotypes in cellular models by targeting MK2 within the MAPK pathway . This suggests a broader therapeutic potential for compounds like this compound beyond oncology.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the benzothiophene core can enhance the inhibitory effects on cancer cell proliferation. The compound's ability to interact with specific cellular pathways makes it a candidate for developing novel anticancer agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its structure allows it to disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. This application is particularly relevant in the context of increasing antibiotic resistance .

Neurological Disorders

Research into the neuroprotective effects of benzothiophene derivatives suggests potential applications in treating neurological disorders such as Alzheimer's disease. The compound may function by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Materials Science

Polymer Chemistry

In materials science, 2-amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be utilized as a monomer for synthesizing new polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials with improved stability and functionality .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology. It can be used as a building block for creating nanostructured materials that exhibit specific optical or electronic properties. This aspect is particularly valuable in developing sensors and electronic devices .

Biochemical Probes

Fluorescent Probes

Recent studies have explored the use of this compound as a fluorescent probe for detecting biological molecules. Its ability to fluoresce under specific conditions allows researchers to visualize and quantify biomolecular interactions in real-time .

Enzyme Inhibitors

The compound has been investigated for its potential as an enzyme inhibitor in biochemical assays. By selectively inhibiting certain enzymes, it can serve as a tool for studying enzyme kinetics and mechanisms in various biological systems .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Pharmacological and Functional Insights

Anticancer Activity: The parent compound and its azomethine derivatives exhibit cytostatic effects, as demonstrated by PASS Online predictions and in vitro assays . The addition of electron-withdrawing groups (e.g., bromine in ) may enhance DNA intercalation or kinase inhibition, though experimental validation is pending.

Antimycobacterial Activity :

- Derivatives with unmodified -NH₂ and -CONH₂ groups (e.g., parent compound) show promise against Mycobacterium tuberculosis . The dimethylation in the target compound may reduce polarity, enhancing membrane permeability for intracellular targets.

CNS Modulation: Analogues like CID 2886111 (6-tert-butyl-2-(thiophene-2-carbonylamino)-substituted) act as positive allosteric modulators (PAMs) of dopamine D1 receptors . The target compound’s N-methylation may similarly influence receptor binding kinetics, though its specific D1 activity remains untested.

Antimicrobial Activity :

- Compounds with aromatic substituents (e.g., N-(4-methylphenyl) in ) exhibit antibacterial and antifungal properties, likely due to increased lipophilicity and membrane disruption. The target compound’s simpler alkyl groups may limit this effect.

Preparation Methods

Formation of the Tetrahydrobenzothiophene Core

The synthesis typically begins with the construction of the 4,5,6,7-tetrahydro-1-benzothiophene ring system. This partially saturated benzothiophene is crucial for the compound's conformational flexibility and electronic properties due to the sulfur atom in the thiophene ring.

- Starting materials often include commercially available precursors such as substituted cyclohexanones or related cyclic ketones.

- Intramolecular cyclization reactions are employed, often under acidic or basic catalysis, to form the benzothiophene skeleton.

- For example, substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids can undergo intramolecular cyclization in acetic anhydride to yield 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids, which are intermediates toward the tetrahydrobenzothiophene derivatives.

Introduction of the Amino Group at Position 2

The amino group at the 2-position is introduced via amination reactions on the benzothiophene intermediate:

- Amination can be achieved by nucleophilic substitution or amide formation reactions starting from 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxamide precursors.

- The amino group is often installed before or after the carboxamide formation depending on the synthetic route chosen.

Carboxamide Formation at Position 3

The carboxamide functional group at position 3 is typically introduced via amide bond formation reactions involving the corresponding carboxylic acid or activated carboxylic acid derivatives of the tetrahydrobenzothiophene intermediate.

Several methods have been documented for this step, with variations in coupling reagents and reaction conditions:

These methods are chosen depending on the availability of reagents, desired reaction speed, and purity.

Representative Synthetic Scheme Summary

A typical synthetic route for the target compound involves:

- Synthesis of 4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid via intramolecular cyclization of substituted precursors.

- Conversion to 2-amino derivative by selective amination.

- Amide bond formation at position 3 using coupling agents such as HATU or EDC in the presence of bases like DIPEA or triethylamine.

- Purification and characterization via standard techniques (NMR, MS, chromatography).

Data Table: Summary of Preparation Parameters

Analytical and Purification Notes

- The final compound is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.

- Chromatographic techniques including chiral chromatography may be employed to separate enantiomers if stereochemistry is relevant.

- Reaction optimization often involves controlling pH, temperature, and stoichiometry to maximize yield and regioselectivity.

Research Findings and Optimization

- The use of HATU and DIPEA has been shown to provide efficient amide coupling with high purity and yield under mild conditions, making it a preferred method for synthesizing derivatives of this compound.

- EDC coupling offers a milder alternative with fewer side reactions, suitable for sensitive substrates.

- The choice of acylating agents (acyl chlorides, anhydrides, sulfonyl chlorides) allows for tuning reactivity and selectivity in amide formation.

- Intramolecular cyclization in acetic anhydride is a reliable method for constructing the tetrahydrobenzothiophene core, enabling further functionalization.

The preparation of 2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a strategic sequence of cyclization to form the tetrahydrobenzothiophene core, followed by selective introduction of amino and carboxamide groups. The amide bond formation step is critical and can be efficiently performed using modern coupling reagents such as HATU or EDC under mild conditions. Optimization of reaction parameters ensures high yield and purity, facilitating further biological or pharmaceutical applications of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:

Cyclocondensation : Reacting substituted cyclohexanones with malononitrile or sulfur-containing precursors under basic conditions (e.g., diethylamine in ethanol) to form the tetrahydrobenzothiophene core .

Functionalization : Introducing the carboxamide group via aminolysis or coupling reactions. For example, reacting with chloroacetamide derivatives in dichloromethane or ethanol under controlled temperatures (25–60°C) to ensure regioselectivity .

Purification : Column chromatography or recrystallization (e.g., methanol/water systems) to achieve >95% purity .

- Key Variables : Temperature, solvent polarity, and stoichiometry significantly impact yield. For instance, excess sulfonyl chloride in improved intermediate stability.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm substituent positions. For example, the methyl group at position 6 appears as a singlet (~δ 1.2–1.5 ppm), while the amine proton resonates near δ 5.5 ppm .

- IR Spectroscopy : Identify characteristic bands (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹) .

- X-ray Crystallography : Resolve disorder in the tetrahydrobenzothiophene ring (e.g., cyclohexene ring adopts a half-chair conformation with axial methyl groups) .

- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 265.34) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antibacterial activity of derivatives of this compound?

- Methodological Answer :

- Assay Design :

Microbial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

Dose-Response Curves : Test concentrations from 1–100 µM in Mueller-Hinton broth, with ciprofloxacin as a positive control .

Mechanistic Studies : Perform time-kill assays and assess membrane permeability (e.g., propidium iodide uptake via flow cytometry).

- Data Interpretation : Compare MIC (Minimum Inhibitory Concentration) values. Derivatives with electron-withdrawing substituents (e.g., -Cl) in showed 4-fold higher potency than methyl-substituted analogs.

Q. How can contradictory data on biological activity between studies be resolved?

- Methodological Answer : Contradictions often arise from variations in:

- Substituent Effects : For example, replacing the 4-methyl group with ethyl () alters lipophilicity and bioavailability, impacting IC50 values .

- Assay Conditions : Differences in pH, serum protein binding, or solvent (DMSO vs. ethanol) can modulate activity. Normalize results using standardized protocols (e.g., CLSI guidelines) .

- Statistical Validation : Use ANOVA to assess significance across replicates. In , discrepancies in antifungal activity were resolved by increasing sample size (n ≥ 6) .

Q. What computational strategies are effective for predicting receptor-ligand interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., bacterial dihydrofolate reductase). The carboxamide group forms hydrogen bonds with Thr121 and His94 residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Derivatives with rigidified thiophene cores () showed lower RMSD fluctuations (<2 Å) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Nitrile derivatives () exhibited enhanced potency due to increased electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.